molecular formula C10H9NO2 B11724448 2-(3-Methylisoxazol-5-yl)phenol

2-(3-Methylisoxazol-5-yl)phenol

Katalognummer: B11724448
Molekulargewicht: 175.18 g/mol
InChI-Schlüssel: OCKGEFRVSYLJHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Methylisoxazol-5-yl)phenol is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylisoxazol-5-yl)phenol typically involves the reaction of 2-aryl-3-methylchromones with hydroxylamine. This reaction is carried out under basic conditions, often using potassium hydroxide (KOH) in methanol (MeOH) as the solvent . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the isoxazole ring.

Industrial Production Methods

Industrial production methods for isoxazole derivatives, including this compound, often involve metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods typically employ eco-friendly conditions and reagents to ensure sustainability and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Methylisoxazol-5-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and alkyl halides for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include various substituted isoxazoles, phenolic ethers, and esters, which can have different biological and chemical properties.

Wissenschaftliche Forschungsanwendungen

2-(3-Methylisoxazol-5-yl)phenol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(3-Methylisoxazol-5-yl)phenol involves its interaction with specific molecular targets and pathways. For example, some isoxazole derivatives have been shown to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . The compound’s effects are mediated through its binding to these enzymes, leading to the inhibition of their activity and subsequent reduction in inflammation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-(3-Methylisoxazol-5-yl)phenol include other isoxazole derivatives, such as:

Uniqueness

This compound is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Eigenschaften

Molekularformel

C10H9NO2

Molekulargewicht

175.18 g/mol

IUPAC-Name

2-(3-methyl-1,2-oxazol-5-yl)phenol

InChI

InChI=1S/C10H9NO2/c1-7-6-10(13-11-7)8-4-2-3-5-9(8)12/h2-6,12H,1H3

InChI-Schlüssel

OCKGEFRVSYLJHD-UHFFFAOYSA-N

Kanonische SMILES

CC1=NOC(=C1)C2=CC=CC=C2O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.